molecular formula C8H7BrO B13603215 2-Bromo-6-ethenylphenol CAS No. 811867-45-5

2-Bromo-6-ethenylphenol

Cat. No.: B13603215
CAS No.: 811867-45-5
M. Wt: 199.04 g/mol
InChI Key: ITVXPWJVZSXFCC-UHFFFAOYSA-N
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Description

2-Bromo-6-ethenylphenol is an organic compound with the molecular formula C8H7BrO. It is characterized by a bromine atom and an ethenyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethenylphenol typically involves the bromination of 2-ethenylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-ethenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethenylphenol involves its interaction with molecular targets through its phenolic and bromine functional groups. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-ethenylphenol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

2-Bromo-6-ethenylphenol (CAS Number: 811867-45-5) is a brominated phenolic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory and anticancer activities, as well as its role as an intermediate in organic synthesis.

  • Molecular Formula : C8_8H7_7BrO
  • Molecular Weight : 199.045 g/mol
  • Exact Mass : 197.968 g/mol
  • Polar Surface Area (PSA) : 20.230 Ų

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts as an active intermediate in the synthesis of various anti-inflammatory drugs, such as Naproxen and Nabumetone, through the Heck reaction . The compound has shown potential as a tyrosine-protein kinase inhibitor, which is crucial for the modulation of inflammatory responses .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies utilizing molecular docking simulations have demonstrated that this compound can bind effectively to target proteins involved in cancer pathways, suggesting that it may be modified for use in cancer therapeutics . The low binding energy observed in these simulations indicates that the compound could serve as a lead for developing new anticancer agents .

Study on Molecular Docking

A study conducted using molecular docking techniques revealed that this compound has favorable interactions with cancer-related targets. The analysis showed a low inhibition constant, indicating strong binding affinity to the target proteins involved in tumor progression .

Spectroscopic Analysis

Vibrational spectroscopic studies (FT-IR and FT-Raman) have been performed on this compound to understand its structural characteristics better. These studies provided insights into the electronic properties of the compound, including its energy gap and reactive sites, which are essential for predicting biological activity .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
2-Bromo-6-methoxynaphthalene5111-65-9Anti-inflammatoryIntermediate for anti-inflammatory drugs
2-Bromo-6-fluoroanilineNot AvailableAntiviralUsed in CMV infection prevention
2-Bromo-6-methylphenol13319-71-6Ligand formationUsed in copper-catalyzed reactions

Properties

IUPAC Name

2-bromo-6-ethenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVXPWJVZSXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629475
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811867-45-5
Record name 2-Bromo-6-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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